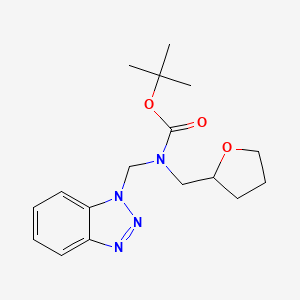

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate

Description

This compound is a benzotriazole derivative featuring a carbamate functional group substituted with a tert-butyl moiety, a benzotriazolylmethyl group, and an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent. Benzotriazoles are widely utilized as corrosion inhibitors, UV stabilizers, and intermediates in pharmaceutical and agrochemical synthesis due to their ability to form stable hydrogen-bonded networks and metal-coordinating complexes . The oxolane (tetrahydrofuran) ring introduces stereoelectronic effects and enhances solubility in polar solvents, while the tert-butyl group contributes to steric bulk and metabolic stability. This compound is marketed by CymitQuimica as a specialty chemical for research applications, with availability in small quantities (e.g., 100 mg to 1 g) .

Properties

IUPAC Name |

tert-butyl N-(benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-17(2,3)24-16(22)20(11-13-7-6-10-23-13)12-21-15-9-5-4-8-14(15)18-19-21/h4-5,8-9,13H,6-7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGSGULHNZRVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1CCCO1)CN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate typically involves the following steps:

Formation of Benzotriazole Intermediate: Benzotriazole is reacted with a suitable alkylating agent to form the benzotriazol-1-ylmethyl intermediate.

Introduction of Oxolane Ring: The oxolane ring is introduced through a nucleophilic substitution reaction.

Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.

Reduction: Reduction reactions may target the carbamate group or the oxolane ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzotriazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

The major products depend on the specific reaction conditions but may include oxidized benzotriazole derivatives, reduced carbamate compounds, or substituted benzotriazole products.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Bioconjugation: Used in the modification of biomolecules for research purposes.

Drug Development:

Medicine

Therapeutic Agents: Investigated for potential therapeutic properties, including antimicrobial or anticancer activities.

Industry

Material Science: Utilized in the development of advanced materials, such as polymers or coatings.

Corrosion Inhibitors: Benzotriazole derivatives are known for their corrosion-inhibiting properties.

Mechanism of Action

The mechanism of action for tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can interact with metal ions, while the carbamate group may form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Substituent-Driven Property Modifications

- This property is advantageous in drug formulation or catalytic systems .

- Pyridin-3-ylmethyl (Analog ) : The aromatic pyridine group facilitates π-π stacking and metal coordination, making this analog suitable for coordination chemistry or as a ligand in catalysis.

- 2-Phenylethyl (Analog ) : The phenyl group increases hydrophobicity, favoring applications in lipid-rich environments or membrane-permeable drug candidates.

- 2-Methylpropyl (Analog ) : The branched alkyl chain reduces crystallinity, improving solubility in hydrocarbons and use in polymer stabilization.

Hydrogen Bonding and Crystal Packing

Benzotriazole derivatives often exhibit robust hydrogen-bonding networks, as described by graph set analysis (e.g., Etter’s rules) . The oxolan-2-ylmethyl group in the target compound may form C–H···O interactions with the ether oxygen, influencing crystal packing and stability. In contrast, analogs like the pyridin-3-ylmethyl derivative could exhibit N–H···N hydrogen bonds, altering melting points and solid-state reactivity .

Biological Activity

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(oxolan-2-ylmethyl)carbamate is a compound that incorporates a benzotriazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential applications in medicinal chemistry, and related research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₁₂H₁₆N₄O₂

- Molecular Weight : Approximately 304.3874 g/mol

The structure combines a robust carbamate with a benzotriazole ring, contributing to its biological activity and versatility in applications.

Biological Activity Overview

Benzotriazole derivatives have been shown to exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with benzotriazole structures have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain benzotriazoles can inhibit methicillin-resistant Staphylococcus aureus (MRSA) strains with minimal inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

- Antiprotozoal Activity : Research indicates that some benzotriazole derivatives are effective against protozoan parasites such as Trypanosoma cruzi, showing dose-dependent inhibition of growth in vitro. For example, a related compound demonstrated a decrease of about 50% in epimastigote forms at a concentration of 25 μg/mL .

- Antioxidant Properties : Benzotriazoles are also recognized for their antioxidant capabilities, which may contribute to their protective effects against oxidative stress in various biological systems.

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Some benzotriazole derivatives act as inhibitors of specific enzymes involved in bacterial metabolism or protozoan survival.

- Disruption of Membrane Integrity : The hydrophobic nature of the compound may facilitate interactions with microbial membranes, leading to increased permeability and cell lysis.

- Interference with Nucleic Acid Synthesis : Certain derivatives may disrupt DNA or RNA synthesis pathways in target organisms.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzotriazole derivatives against clinical strains of Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited potent activity with MIC values comparable to traditional antibiotics .

Case Study 2: Antiprotozoal Activity Against Trypanosoma cruzi

In vitro testing showed that specific benzotriazole derivatives significantly inhibited the growth of Trypanosoma cruzi. Concentrations as low as 50 μg/mL resulted in over 95% mortality in trypomastigote forms after 72 hours . This suggests potential therapeutic applications in treating Chagas disease.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl carbamate | C₄H₉NO₂ | General industrial use; used in palladium-catalyzed synthesis |

| Benzotriazole | C₇H₅N₃ | Known for UV protection; widely used in coatings |

| N-(benzotriazol-1-yl)acetamide | C₉H₈N₄O | Exhibits antimicrobial properties; used in pharmaceuticals |

The unique combination of the carbamate structure with the benzotriazole ring enhances the biological activity of this compound compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.